molecular formula C8H14O2 B8599013 3-Ethylcyclopentane-1-carboxylic acid

3-Ethylcyclopentane-1-carboxylic acid

Cat. No.: B8599013
M. Wt: 142.20 g/mol
InChI Key: WZCASORSFXQNNX-UHFFFAOYSA-N
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Description

3-Ethylcyclopentane-1-carboxylic acid: is an organic compound with the molecular formula C8H14O2 It is a derivative of cyclopentane, where an ethyl group is attached to the third carbon of the cyclopentane ring, and a carboxylic acid group is attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylcyclopentane-1-carboxylic acid can be achieved through several methods. One common approach involves the alkylation of cyclopentanone followed by carboxylation. The process typically includes the following steps:

    Alkylation: Cyclopentanone is reacted with ethyl bromide in the presence of a strong base such as sodium hydride to form 3-ethylcyclopentanone.

    Carboxylation: The resulting 3-ethylcyclopentanone is then subjected to carboxylation using carbon dioxide in the presence of a catalyst such as palladium to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: 3-Ethylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as aldehydes or ketones.

    Reduction: Reduction of the carboxylic acid group can yield alcohols or alkanes.

    Substitution: The ethyl group or the carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or alkyl halides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Ethylcyclopentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of metabolic pathways and enzyme interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The ethyl group may affect the compound’s hydrophobicity and overall molecular conformation, impacting its biological activity.

Comparison with Similar Compounds

    Cyclopentane-1-carboxylic acid: Lacks the ethyl group, resulting in different chemical and physical properties.

    3-Methylcyclopentane-1-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group, leading to variations in reactivity and applications.

    Cyclohexane-1-carboxylic acid: Contains a six-membered ring, which affects its stability and reactivity compared to the five-membered ring of 3-Ethylcyclopentane-1-carboxylic acid.

Uniqueness: this compound is unique due to the presence of both an ethyl group and a carboxylic acid group on a cyclopentane ring. This combination of functional groups and ring structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

3-ethylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C8H14O2/c1-2-6-3-4-7(5-6)8(9)10/h6-7H,2-5H2,1H3,(H,9,10)

InChI Key

WZCASORSFXQNNX-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(C1)C(=O)O

Origin of Product

United States

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